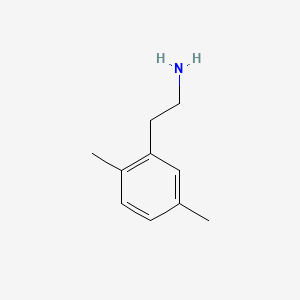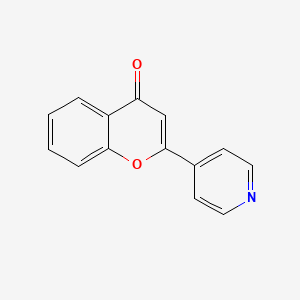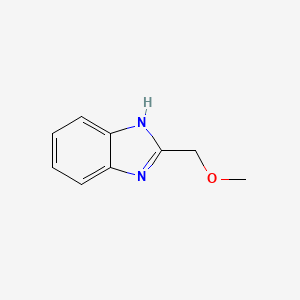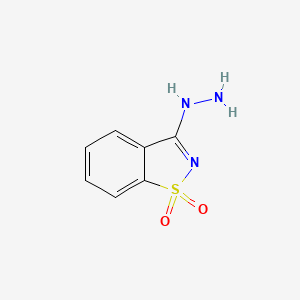
2,5-Dimethylphenethylamine
Vue d'ensemble
Description
2,5-Dimethylphenethylamine is a phenethylamine-type designer drug and is commonly known as a psychoactive drug . It has a molecular weight of 181.23 .
Synthesis Analysis
Synthetic phenethylamines represent one of the largest classes of “designer drugs”, obtained through chemical structure modifications of psychoactive substances to increase their pharmacological activities .Molecular Structure Analysis
The linear formula of 2,5-Dimethylphenethylamine is (CH3O)2C6H3CH2CH2NH2 .Chemical Reactions Analysis
In a toxicological laboratory, the first monitoring of drugs of abuse is made by rapid screening tests that sometimes can occur in false positive or false negative results. To reduce evaluation errors, it is mandatory to submit the positive samples to confirmatory methods, such as gas chromatography or liquid chromatography combined to mass spectrometry, for a more specific qualitative and quantitative analysis .Physical And Chemical Properties Analysis
The density of 2,5-Dimethylphenethylamine is 0.9±0.1 g/cm3. It has a boiling point of 240.7±9.0 °C at 760 mmHg. The vapour pressure is 0.0±0.5 mmHg at 25°C. The enthalpy of vaporization is 47.8±3.0 kJ/mol. The flash point is 99.9±8.5 °C .Applications De Recherche Scientifique
Forensic Toxicology
2,5-Dimethylphenethylamine is utilized in forensic toxicology for the identification and quantification of substances within biological matrices. Advanced analytical methods such as gas chromatography or liquid chromatography combined with mass spectrometry (GC-MS/LC-MS) are employed to detect this compound in plasma, urine, and hair samples . This is crucial in the context of drug abuse monitoring and legal investigations.
Medicinal Chemistry
In medicinal chemistry, 2,5-Dimethylphenethylamine serves as a scaffold for the development of novel pharmaceuticals. Its structure is modified to enhance pharmacological activities, leading to the creation of designer drugs with potential therapeutic applications . However, these modifications also bring about challenges related to the unknown hazardous profiles and potential health consequences for users .
Agriculture
Although not directly used in agriculture, phenethylamine derivatives have been found as natural constituents in plants and are studied for their role in plant physiology and interaction with the environment. Research in this area could lead to the development of new agricultural chemicals that mimic natural plant signaling molecules .
Industrial Processes
2,5-Dimethylphenethylamine is an important intermediate in organic synthesis, widely used in the fine chemicals and pharmaceutical industries. It is involved in various synthesis processes, including the preparation of medical intermediates and other specialized materials .
Environmental Applications
While specific environmental applications of 2,5-Dimethylphenethylamine are not well-documented, related compounds are being explored for their potential in environmental remediation, such as the adsorption of atmospheric and aqueous pollutants . Further research could reveal more direct applications of 2,5-Dimethylphenethylamine in this field.
Biochemistry and Pharmacology
In biochemistry and pharmacology, 2,5-Dimethylphenethylamine is studied for its interaction with biological systems. It is a subject of interest due to its structural similarity to monoamines and its stimulant activities on the central nervous system. Understanding its mechanism of action can lead to insights into neurotransmission and the development of drugs targeting CNS disorders .
Mécanisme D'action
Target of Action
2,5-Dimethylphenethylamine, a phenethylamine derivative, primarily targets the serotonin receptors in the brain . It is chemically related to amphetamine and is commonly referred to as an atypical amphetamine . The primary mechanism of 2,5-Dimethylphenethylamine’s action in treating obesity is the reduction of hunger perception, which is a cognitive process mediated primarily through several nuclei within the hypothalamus .
Mode of Action
2,5-Dimethylphenethylamine interacts with its targets, the serotonin receptors, by acting as a partial agonist . This interaction results in an increase in monoaminergic transmission, leading to stimulant activities on the central nervous system . The compound’s interaction with its targets leads to changes in perception and physiological responses .
Biochemical Pathways
2,5-Dimethylphenethylamine affects the monoamine neurotransmission pathway . By binding to the trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons, it regulates monoamine neurotransmission . This regulation affects downstream effects such as mood, appetite, and energy levels .
Pharmacokinetics
It is known that the compound has a high bioavailability . The compound is metabolized primarily by monoamine oxidase B (MAO-B) and then aldehyde dehydrogenase (ALDH), which converts it to phenylacetic acid .
Action Environment
The action, efficacy, and stability of 2,5-Dimethylphenethylamine can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect its action. Additionally, factors such as the individual’s health status, genetic makeup, and environmental stressors can influence the compound’s efficacy and stability .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2,5-dimethylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8-3-4-9(2)10(7-8)5-6-11/h3-4,7H,5-6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEFNTMBBIKOFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177633 | |
| Record name | Phenethylamine, 2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylphenethylamine | |
CAS RN |
23068-44-2 | |
| Record name | 2,5-Dimethylbenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23068-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenethylamine, 2,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023068442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenethylamine, 2,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30177633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 23068-44-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1295909.png)

![2-[(4-Chlorophenyl)sulfanyl]acetamide](/img/structure/B1295914.png)


![2-[(4-Nitrobenzoyl)amino]benzoic acid](/img/structure/B1295918.png)



![N-[2-(hydrazinocarbonyl)phenyl]acetamide](/img/structure/B1295924.png)
![Tetrazolo[1,5-a]pyridin-8-amine](/img/structure/B1295927.png)

